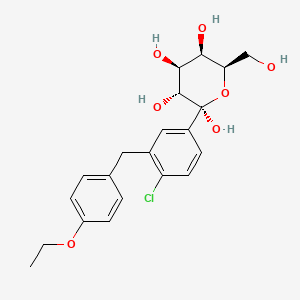
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin is a chemical compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is a derivative of dapagliflozin, which is used in the treatment of type 2 diabetes mellitus. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin involves multiple steps, starting from readily available starting materials. The key steps include the protection of hydroxyl groups, selective oxidation, and stereoselective reduction. The reaction conditions typically involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like pyridinium chlorochromate (PCC) for oxidation and sodium borohydride (NaBH4) for reduction.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also includes purification steps such as crystallization and chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various stereoisomers.
Applications De Recherche Scientifique
(2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin has several scientific research applications:
Chemistry: It is used as a model compound to study stereoselective reactions and the effects of stereochemistry on biological activity.
Biology: The compound is used in research to understand glucose metabolism and the role of SGLT2 inhibitors in cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating type 2 diabetes and other metabolic disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine. The molecular targets include the SGLT2 proteins, and the pathways involved are related to glucose homeostasis and renal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dapagliflozin: The parent compound of (2S,3R,4S,5R,6R)-5-Hydroxy Dapagliflozin, used in the treatment of type 2 diabetes.
Canagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A related compound with similar therapeutic effects.
Uniqueness
This compound is unique due to its specific stereochemistry, which may influence its binding affinity and selectivity for SGLT2. This can result in differences in efficacy and side effect profiles compared to other SGLT2 inhibitors.
Propriétés
Formule moléculaire |
C21H25ClO7 |
|---|---|
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18+,19+,20-,21+/m1/s1 |
Clé InChI |
KYDGWGYAUCJZDV-IFLJBQAJSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


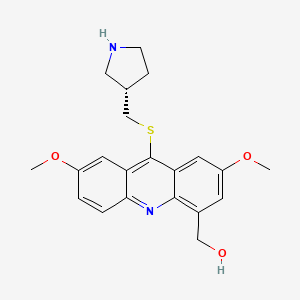
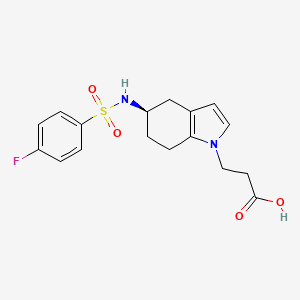

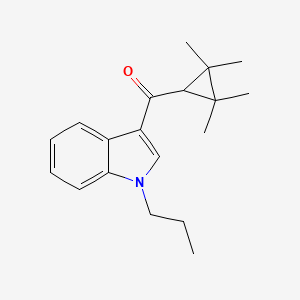
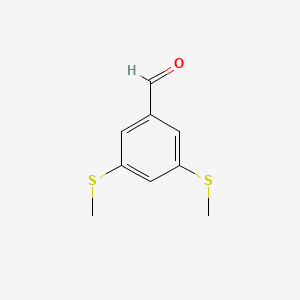
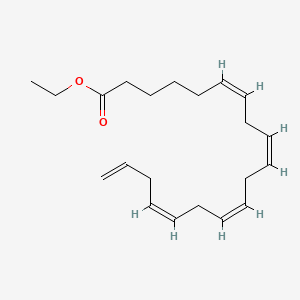
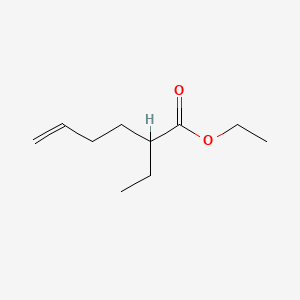
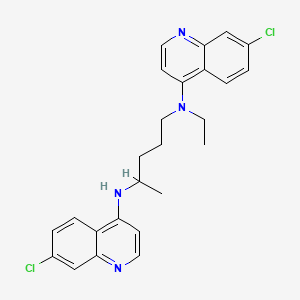
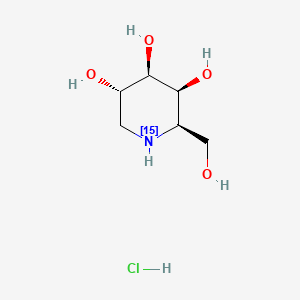
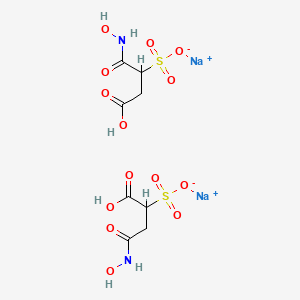
![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
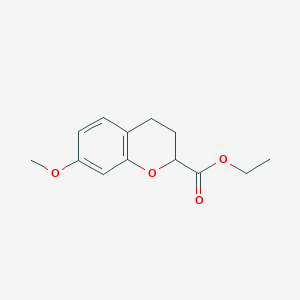
![4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride](/img/structure/B13842003.png)
